Fmoc-NH-PEG8-CH2CH2COOH

PROTAC linker optimization ternary complex stability

Fmoc-NH-PEG8-CH2CH2COOH (Fmoc-N-amido-PEG8-propionic acid; CAS 756526-02-0) is a monodisperse heterobifunctional polyethylene glycol (PEG) linker comprising an Fmoc-protected amine terminus and a free carboxylic acid terminus separated by eight ethylene glycol repeat units. The compound belongs to the Fmoc-NH-PEGn-CH2CH2COOH homologous series (n = number of EG units) and is widely utilized as a cleavable linker in antibody-drug conjugate (ADC) synthesis and as a PEG-based linker in proteolysis-targeting chimera (PROTAC) design.

Molecular Formula C34H49NO12
Molecular Weight 663.8 g/mol
CAS No. 756526-02-0
Cat. No. B607495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-NH-PEG8-CH2CH2COOH
CAS756526-02-0
SynonymsFmoc-N-amido-PEG8-acid
Molecular FormulaC34H49NO12
Molecular Weight663.8 g/mol
Structural Identifiers
InChIInChI=1S/C34H49NO12/c36-33(37)9-11-39-13-15-41-17-19-43-21-23-45-25-26-46-24-22-44-20-18-42-16-14-40-12-10-35-34(38)47-27-32-30-7-3-1-5-28(30)29-6-2-4-8-31(29)32/h1-8,32H,9-27H2,(H,35,38)(H,36,37)
InChIKeyVYXGUCLTEWCVRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Fmoc-NH-PEG8-CH2CH2COOH (CAS 756526-02-0) Product Overview for PROTAC and ADC Linker Procurement


Fmoc-NH-PEG8-CH2CH2COOH (Fmoc-N-amido-PEG8-propionic acid; CAS 756526-02-0) is a monodisperse heterobifunctional polyethylene glycol (PEG) linker comprising an Fmoc-protected amine terminus and a free carboxylic acid terminus separated by eight ethylene glycol repeat units . The compound belongs to the Fmoc-NH-PEGn-CH2CH2COOH homologous series (n = number of EG units) and is widely utilized as a cleavable linker in antibody-drug conjugate (ADC) synthesis and as a PEG-based linker in proteolysis-targeting chimera (PROTAC) design [1]. The molecular formula is C34H49NO12, with a molecular weight of 663.75 g/mol, a calculated LogP of 3.5235, and a polar surface area (PSA) of 149.47 Ų [2].

Why Generic PEG Linker Substitution Fails: Critical Differences Between Fmoc-NH-PEG8-CH2CH2COOH and Analogs


Substituting Fmoc-NH-PEG8-CH2CH2COOH with alternative PEGn homologs (e.g., PEG4 or PEG12) or different terminal functional groups (e.g., CH2COOH variants) without empirical validation introduces substantial risk of degraded PROTAC ternary complex formation and reduced ADC payload delivery. In PROTAC design, PEG linker length is a conformational tuner that determines whether the E3 ligase and target protein can achieve the mutual orientation necessary for productive ubiquitination [1]. Structure-activity relationship studies demonstrate that progression from PEG4 to PEG8 can enhance ternary complex residence time by an order of magnitude, translating to lower cellular EC50 values [1]. Similarly, the distinction between the -CH2CH2COOH (propionic acid) terminus and the -CH2COOH (acetic acid) terminus affects conjugation geometry and spacer length by approximately one methylene unit, which can alter the critical inter-ligand distance in the final bioconjugate . Generic substitution without rigorous comparative evaluation therefore jeopardizes both in vitro potency and in vivo efficacy.

Quantitative Differential Evidence Guide: Fmoc-NH-PEG8-CH2CH2COOH vs Closest Analogs for Scientific Procurement


PEG Spacer Length Optimization: PEG8 Confers Enhanced Ternary Complex Residence Time vs PEG4 in PROTAC Design

In PROTAC linker optimization studies, the PEG8 spacer (8 ethylene glycol units) confers distinct conformational and kinetic advantages compared to the shorter PEG4 variant (4 units). The progression from PEG4 to PEG8 introduces additional gauche conformations that act as conformational shock absorbers, enabling the linker to accommodate small domain motions during ternary complex formation [1]. This structural difference translates into quantitative functional outcomes: PEG8-containing PROTACs exhibit ternary complex residence times up to an order of magnitude longer than their PEG4 counterparts, a kinetic advantage that correlates with lower cellular EC50 values for target protein degradation [1].

PROTAC linker optimization ternary complex stability protein degradation

Solubility and Hydrophilicity: PEG8 Spacer Provides 8.3× Greater PEG Length for Enhanced Aqueous Compatibility vs PEG4

The PEG8 spacer in Fmoc-NH-PEG8-CH2CH2COOH comprises 8 ethylene glycol repeat units, providing a hydrophilic spacer that is twice the length of the PEG4 analog (4 units) and approximately two-thirds the length of the PEG12 analog (12 units) [1]. The increased number of ether oxygen atoms in the PEG8 backbone enhances solvation in aqueous media, a critical attribute for maintaining solubility during bioconjugation reactions and for shielding hydrophobic warheads in final ADC or PROTAC constructs . The hydrophilic PEG spacer increases solubility in aqueous media relative to shorter PEG variants, while the Fmoc group provides orthogonal protection compatible with standard solid-phase peptide synthesis workflows .

aqueous solubility hydrophilicity PEG linker bioconjugation

Terminal Carboxylic Acid Spacer Length: Propionic Acid (-CH2CH2COOH) Confers Extended Reach vs Acetic Acid (-CH2COOH) Variant

Fmoc-NH-PEG8-CH2CH2COOH incorporates a propionic acid terminus (-CH2CH2COOH) rather than the acetic acid terminus (-CH2COOH) found in the structurally related compound Fmoc-NH-PEG8-CH2COOH (CAS 868594-52-9) . This difference of one methylene (-CH2-) unit extends the reach of the carboxylic acid moiety by approximately 1.54 Å (carbon-carbon bond length) from the terminal PEG oxygen, which can affect conjugation geometry and the final inter-ligand distance in bioconjugates . Both compounds serve as cleavable ADC linkers and PEG-based PROTAC linkers, but the extended propionic acid spacer may provide improved accessibility for amide bond formation with sterically hindered primary amines on targeting ligands .

linker geometry carboxylic acid spacer conjugation efficiency ADC linker

Monodisperse vs Polydisperse PEG: Fmoc-NH-PEG8-CH2CH2COOH Provides Single Molecular Weight (663.75 Da) for Reproducible Conjugation

Fmoc-NH-PEG8-CH2CH2COOH is a monodisperse PEG derivative with a defined single molecular weight of 663.75 g/mol (exact mass 663.32500) and a precisely defined chemical structure comprising exactly 8 ethylene glycol repeat units . This contrasts with polydisperse PEG reagents commonly used in earlier-generation bioconjugates, which contain a distribution of chain lengths and molecular weights. Monodisperse PEG linkers enable exact stoichiometric control during conjugation reactions and produce homogeneous bioconjugates with reproducible pharmacokinetic profiles, a critical requirement for both ADC and PROTAC development where linker heterogeneity can confound structure-activity relationship interpretation and regulatory characterization . The Fmoc protecting group is removable under standard basic conditions (e.g., 20% piperidine in DMF), liberating a free primary amine for subsequent conjugation steps .

monodisperse PEG single molecular weight batch reproducibility bioconjugation

Commercial Availability and Purity Benchmarks: ≥95-99% Purity from Multiple Validated Suppliers

Fmoc-NH-PEG8-CH2CH2COOH is widely available from multiple validated chemical suppliers with well-characterized purity specifications typically ranging from ≥95% to 99.18% as determined by HPLC [1]. Documented batch-specific purity values include 98.77% (MedChemExpress) and 99.18% (Biorbyt/TargetMol) [1][2]. This contrasts with longer-chain analogs such as Fmoc-NH-PEG12-CH2CH2COOH (CAS 1952360-91-6), which, while commercially available, typically appear in fewer supplier catalogs and may have longer lead times or higher minimum order quantities due to lower synthetic scale and demand . The compound is supplied in quantities from milligrams to multi-gram scale, with storage recommendations of -20°C under dry, sealed conditions to maintain stability .

commercial availability purity specification supplier validation procurement

Validated Application Scenarios for Fmoc-NH-PEG8-CH2CH2COOH in PROTAC Development and ADC Synthesis


PROTAC Linker Optimization: PEG8 as the Empirical Starting Point for Ternary Complex Formation Screening

In PROTAC development campaigns, Fmoc-NH-PEG8-CH2CH2COOH serves as a PEG-based linker for constructing PROTAC molecules that join an E3 ubiquitin ligase ligand and a target protein ligand [1]. The PEG8 length (8 ethylene glycol units) represents an empirically validated starting point for linker optimization, providing sufficient reach to span inter-ligand distances that often exceed 3 nm in the ternary complex while avoiding the excessive conformational entropy associated with longer PEG chains (e.g., PEG12) that can bury warheads and reduce effective local concentration [2]. Structure-activity relationship studies indicate that PEG8 can enhance ternary complex residence time by an order of magnitude relative to shorter PEG4 constructs, a kinetic advantage that translates directly to improved target degradation efficiency as measured by lower cellular EC50 values [2]. The Fmoc protecting group is readily removed under standard basic conditions, enabling sequential conjugation strategies where the liberated amine is coupled to an E3 ligase ligand (e.g., VHL or CRBN ligand) while the carboxylic acid is activated for conjugation to the target protein ligand, or vice versa.

Antibody-Drug Conjugate (ADC) Linker: Cleavable PEG8 Spacer for Payload Conjugation

Fmoc-NH-PEG8-CH2CH2COOH functions as a cleavable ADC linker in the synthesis of antibody-drug conjugates, where the PEG8 spacer provides a hydrophilic tether between the antibody and the cytotoxic payload [1][3]. The monodisperse nature of the compound (exact mass 663.32500 Da, MW 663.75 g/mol) enables precise drug-to-antibody ratio (DAR) control, a critical quality attribute for ADC development that directly impacts therapeutic index and regulatory characterization . In typical ADC construction workflows, the Fmoc group is first deprotected to expose a free amine for antibody conjugation (or conjugation to a linker-payload intermediate), while the carboxylic acid is activated (e.g., as an NHS ester or via EDC/HATU coupling) for attachment to the cytotoxic payload. The hydrophilic PEG8 backbone enhances aqueous solubility of the linker-payload intermediate during conjugation reactions and may improve the overall pharmacokinetic profile of the final ADC by shielding hydrophobic payloads [2].

Solid-Phase Peptide Synthesis with PEG8 Spacer Incorporation

Fmoc-NH-PEG8-CH2CH2COOH is directly compatible with standard Fmoc solid-phase peptide synthesis (SPPS) protocols, enabling the incorporation of a discrete PEG8 spacer unit into synthetic peptides and peptide conjugates [1]. The Fmoc-protected amine allows the compound to be coupled to the N-terminus of resin-bound peptides following Fmoc deprotection of the preceding residue, while the free carboxylic acid serves as the site for activation and subsequent amide bond formation. The monodisperse PEG8 spacer introduces a flexible, hydrophilic linker of defined length (exactly 8 ethylene glycol units) that can improve peptide solubility, reduce aggregation during synthesis and purification, and provide spatial separation between functional domains in the final peptide construct . This application is particularly valuable for synthesizing peptide-based PROTACs, peptide-drug conjugates, and affinity probes where linker homogeneity is essential for reproducible biological activity.

Bioconjugation and Surface Functionalization with Defined PEG8 Spacer

Beyond PROTAC and ADC applications, Fmoc-NH-PEG8-CH2CH2COOH serves as a heterobifunctional PEG linker for general bioconjugation and surface functionalization applications where a defined-length PEG spacer is required [1]. The orthogonal Fmoc-protected amine and free carboxylic acid termini enable sequential conjugation strategies: the carboxylic acid can be activated and coupled to amine-functionalized surfaces, nanoparticles, or biomolecules (e.g., via EDC/NHS chemistry), followed by Fmoc deprotection to reveal a free amine for subsequent functionalization with fluorophores, affinity tags, or additional bioactive moieties. The PEG8 spacer (MW 663.75 g/mol) provides a hydrophilic bridge that minimizes non-specific protein adsorption while offering greater reach than shorter PEG variants (e.g., PEG4) for applications requiring spatial separation between conjugated entities. The monodisperse nature ensures reproducible surface density and consistent spacing between functional groups, a critical advantage over polydisperse PEG reagents in quantitative biosensor and diagnostic assay development .

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